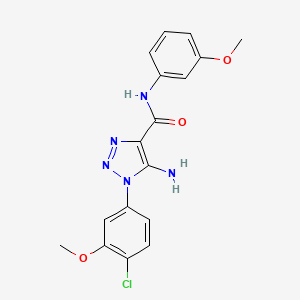methyl]phosphonate](/img/structure/B5084085.png)
diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate (DMMP) is a chemical compound that has been extensively studied due to its potential applications in various fields. It is a colorless liquid that has a strong odor and is highly soluble in water. DMMP is widely used as a simulant for nerve agents and is also used in the synthesis of various organic compounds.
作用机制
Diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate acts as a simulant for nerve agents by inhibiting the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine (ACh). This inhibition leads to the accumulation of ACh in the synapse, which results in overstimulation of the nervous system. The overstimulation can lead to seizures, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate inhibits the activity of AChE in a dose-dependent manner. In vivo studies have shown that exposure to diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate can lead to respiratory distress, seizures, and death. diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate has also been shown to have genotoxic effects, including DNA damage and chromosomal aberrations.
实验室实验的优点和局限性
Diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also highly soluble in water, which makes it easy to use in aqueous solutions. However, diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate has several limitations. It is highly toxic and can be dangerous if not handled properly. It also has a strong odor, which can be unpleasant and can interfere with other experiments.
未来方向
There are several future directions for the study of diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate. One area of research is the development of new methods for the synthesis of diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate. Another area of research is the development of new analytical methods for the detection of diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate and its metabolites. There is also a need for further studies on the biochemical and physiological effects of diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate, particularly in relation to its potential genotoxic effects. Finally, there is a need for further studies on the potential applications of diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate in materials science, including the synthesis of new organic compounds and materials.
合成方法
Diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate can be synthesized using different methods, including the Kabachnik-Fields reaction, the Michaelis-Arbuzov reaction, and the Horner-Wadsworth-Emmons reaction. The Kabachnik-Fields reaction is the most commonly used method for the synthesis of diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate. This method involves the reaction of dimethyl phosphite with an aldehyde or ketone in the presence of a catalyst.
科学研究应用
Diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate has been extensively studied for its potential applications in various fields, including analytical chemistry, materials science, and biochemistry. In analytical chemistry, diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate is used as a standard reference material for the detection of nerve agents. It is also used as a calibration standard in gas chromatography-mass spectrometry (GC-MS) analysis. In materials science, diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate is used as a precursor for the synthesis of various organic compounds, including polymers and liquid crystals. In biochemistry, diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate is used as a model compound for the study of enzyme-catalyzed reactions.
属性
IUPAC Name |
N-[diethoxyphosphoryl(phenyl)methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NO5PS/c1-5-18-20(15,19-6-2)13(14(3)21(4,16)17)12-10-8-7-9-11-12/h7-11,13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXDNNMQTPJSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)N(C)S(=O)(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NO5PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)

![[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B5084026.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5084032.png)
![3-butoxy-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5084040.png)
![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5084048.png)
![N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5084056.png)
![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084057.png)
![3-(2-chlorophenyl)-5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5084061.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B5084069.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B5084092.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5084105.png)